molecular formula C14H13N5O2S B2613597 2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid CAS No. 1630861-11-8

2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid

Cat. No.: B2613597
CAS No.: 1630861-11-8
M. Wt: 315.35
InChI Key: AVUBEKKKYOUSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid is a complex organic compound that features a 1,2,4-triazole ring, a phenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid typically involves multiple steps. One common method includes the formation of the 1,2,4-triazole ring through the Einhorn–Brunner reaction or the Pellizzari reaction . The phenyl group is then introduced via a nucleophilic substitution reaction. The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as increased efficiency, selectivity, and environmental sustainability . These methods often employ metal-free catalysts and environmentally benign solvents to minimize waste and reduce the overall environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity or disruption of cellular processes . This compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)amino)thiazol-4-yl)acetic acid is unique due to its combination of the 1,2,4-triazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a multifunctional agent in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

2-[2-[4-(1,2,4-triazol-1-ylmethyl)anilino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-13(21)5-12-7-22-14(18-12)17-11-3-1-10(2-4-11)6-19-9-15-8-16-19/h1-4,7-9H,5-6H2,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUBEKKKYOUSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC3=NC(=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.